6-Isopropylindole-3-carboxaldehyde 6-Isopropylindole-3-carboxaldehyde
Brand Name: Vulcanchem
CAS No.: 870703-65-4
VCID: VC5402868
InChI: InChI=1S/C12H13NO/c1-8(2)9-3-4-11-10(7-14)6-13-12(11)5-9/h3-8,13H,1-2H3
SMILES: CC(C)C1=CC2=C(C=C1)C(=CN2)C=O
Molecular Formula: C12H13NO
Molecular Weight: 187.242

6-Isopropylindole-3-carboxaldehyde

CAS No.: 870703-65-4

Cat. No.: VC5402868

Molecular Formula: C12H13NO

Molecular Weight: 187.242

* For research use only. Not for human or veterinary use.

6-Isopropylindole-3-carboxaldehyde - 870703-65-4

Specification

CAS No. 870703-65-4
Molecular Formula C12H13NO
Molecular Weight 187.242
IUPAC Name 6-propan-2-yl-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C12H13NO/c1-8(2)9-3-4-11-10(7-14)6-13-12(11)5-9/h3-8,13H,1-2H3
Standard InChI Key KAJUTJHDGBYGSL-UHFFFAOYSA-N
SMILES CC(C)C1=CC2=C(C=C1)C(=CN2)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-propan-2-yl-1H-indole-3-carbaldehyde, reflects its bicyclic indole scaffold fused with a pyrrole ring. The isopropyl group at position 6 introduces steric hindrance, while the aldehyde moiety at position 3 serves as a reactive site for further chemical modifications . Key structural features include:

PropertyValueSource
Molecular FormulaC12H13NO\text{C}_{12}\text{H}_{13}\text{NO}PubChem
Molecular Weight187.24 g/molSigma-Aldrich
Melting Point144–148°CChemsrc
SMILESCC(C)c1ccc2c(C=O)c[nH]c2c1Sigma-Aldrich

Spectroscopic and Reactivity Profiles

The aldehyde group undergoes typical carbonyl reactions, such as oxidation to carboxylic acids or reduction to primary alcohols. Electrophilic aromatic substitution occurs preferentially at positions 5 and 7 due to the electron-donating isopropyl group. Fourier-transform infrared (FTIR) spectra reveal characteristic peaks for the aldehyde (≈1,680 cm1^{-1}) and indole N–H stretching (≈3,400 cm1^{-1}) .

Synthetic Methodologies

Fischer Indole Synthesis

A classical approach involves condensing phenylhydrazines with ketones or aldehydes under acidic conditions. For example, 6-isopropylindole-3-carboxaldehyde can be synthesized via cyclization of appropriately substituted hydrazines.

Reissert Reaction

This method employs indole, acyl chlorides, and bases to introduce substituents at the 3-position. A modified Reissert approach using dimethyl carbonate (DMC) and potassium carbonate in dimethylformamide (DMF) at 130°C for 19 hours achieves N-methylation and formylation in high yield (89%) .

Rhodium-Catalyzed C–H Activation

A regioselective carbon–hydrogen bond activation/cyclization reaction using [RhCl2(CO)2][\text{RhCl}_2(\text{CO})_2] and AgSbF6_6 enables the synthesis of polycyclic indole derivatives from 6-isopropylindole-3-carboxaldehyde precursors . This method highlights its utility in constructing complex heterocycles.

Biological Activities and Mechanisms

Anti-Inflammatory and Antioxidant Effects

Indole-3-carboxaldehyde (ICA) derivatives, including 6-isopropyl variants, modulate the NLRP3 inflammasome by activating the aryl hydrocarbon receptor (AhR). This pathway reduces reactive oxygen species (ROS) production, stabilizes mitochondrial membrane potential, and inhibits NF-κB signaling, thereby alleviating intestinal inflammation . In LPS-induced models, ICA derivatives suppressed IL-1β and caspase-1 expression by >50% at 10 μM concentrations .

Antimicrobial and Antiviral Properties

Indole derivatives broadly inhibit viral replication by targeting enzymes like reverse transcriptase and proteases. For instance, 6-substituted indoles show EC50_{50} values of <10 μM against HIV-1 in vitro .

Industrial and Research Applications

Organic Synthesis

The compound serves as a key intermediate in synthesizing priolines, cyanine dyes, and agrochemicals . Its aldehyde group facilitates condensation reactions, as demonstrated in the preparation of styryl dyes for DNA staining .

Material Science

Indole derivatives are employed in photovoltaic materials due to their electron-rich aromatic systems. Functionalization at the 3-position enhances light absorption and charge transport properties .

Hazard CodeRisk PhrasesSafety Phrases
XnR22, R36/37/38S26, S36
GHS07H302, H315, H319, H335P261, P264, P305+P351+P338

Protective Measures

Personal protective equipment (PPE) including N95 masks, gloves, and eye protection is mandatory. Storage at 2–8°C in airtight containers prevents degradation .

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